molecular formula C16H16ClFN2O2 B2588058 [3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](piperidino)methanone CAS No. 288317-51-1

[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](piperidino)methanone

Cat. No.: B2588058
CAS No.: 288317-51-1
M. Wt: 322.76
InChI Key: LVVGDBFGOXDCOZ-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a chlorinated and fluorinated phenyl ring, an isoxazole ring, and a piperidine moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone typically involves multiple steps:

    Formation of the Isoxazole Ring: The initial step often involves the cyclization of appropriate precursors to form the isoxazole ring. This can be achieved through the reaction of a β-keto ester with hydroxylamine under acidic or basic conditions.

    Introduction of the Phenyl Group: The chlorinated and fluorinated phenyl group is introduced via a nucleophilic aromatic substitution reaction. This step requires the use of a suitable halogenated phenyl precursor and a strong base.

    Attachment of the Piperidine Moiety: The final step involves the coupling of the isoxazole derivative with piperidine. This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amine derivatives.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the isoxazole ring is known to impart anti-inflammatory and analgesic properties, making it a candidate for the development of new pain relief medications.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone
  • 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone
  • 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone

Uniqueness

Compared to similar compounds, 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone is unique due to the presence of the piperidine moiety, which can enhance its pharmacokinetic properties and biological activity. The combination of the chlorinated and fluorinated phenyl ring with the isoxazole and piperidine structures provides a distinctive profile that can be exploited for various applications in research and industry.

Properties

IUPAC Name

[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O2/c1-10-13(16(21)20-8-3-2-4-9-20)15(19-22-10)14-11(17)6-5-7-12(14)18/h5-7H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVGDBFGOXDCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724327
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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